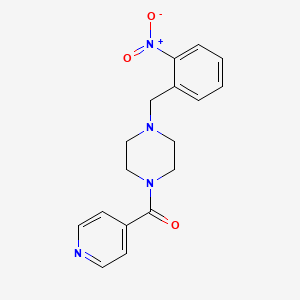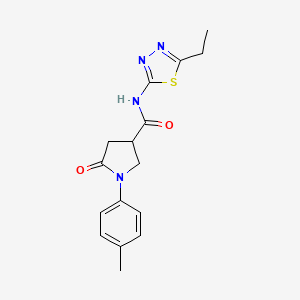![molecular formula C20H19N5OS B5572325 2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)
2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that have garnered attention in medicinal chemistry and drug discovery due to their structural complexity and potential biological activities. Compounds with similar structures have been explored for various therapeutic potentials, including anticancer activities (Çiftçi et al., 2021).
Synthesis Analysis
The synthesis of compounds with similar structural motifs often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through nucleophilic substitution, condensation, and coupling reactions. For example, the synthesis of related benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety has been described, indicating the complexity and specificity of the synthetic routes required for these compounds (Mamedov et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using crystallography, revealing insights into their geometry, conformation, and intermolecular interactions. For instance, the crystal and molecular structures of derivatives have been detailed, showing how the arrangement of atoms and functional groups influences the overall shape and properties of the molecule (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with biological targets, leading to potential therapeutic effects. The structure-activity relationship (SAR) studies provide insights into how modifications in the chemical structure affect biological activity and interaction with biological macromolecules (Velaparthi et al., 2010).
Physical Properties Analysis
Physical properties, including solubility, melting point, and stability, are crucial for the practical application and formulation of chemical compounds. The introduction of specific functional groups can significantly improve these properties, as demonstrated in the enhancement of aqueous solubility for certain derivatives (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. Studies on the synthesis and evaluation of derivatives highlight the importance of these properties in determining the compound's activity and potential applications (Zarrinmayeh et al., 1998).
Applications De Recherche Scientifique
Anticancer Activity
One of the primary scientific research applications of benzimidazole derivatives, including compounds structurally related to "2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole", is their anticancer activity. These compounds have shown significant potential as anticancer agents in various studies. For instance, novel benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety have demonstrated a variety of biological activities, including anticancer effects, by inducing apoptosis in cancer cells. Specific compounds were identified with selective cytotoxicities against A549 lung adenocarcinoma and C6 rat glioma cell lines, highlighting their potential as anticancer agents (Çiftçi, Temel, & Yurttaş, 2021).
Antimicrobial Activity
Another significant application is the antimicrobial activity exhibited by these compounds. Research has found that certain benzothiazole derivatives possess variable and modest activity against investigated strains of bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Fluorescent Probes for DNA Detection
Additionally, benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized and evaluated as potential fluorescent probes for DNA detection. Their binding properties to ct-DNA showed significantly enhanced fluorescence emission intensity, suggesting their applicability as DNA-specific fluorescent probes (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Corrosion Inhibition
Benzimidazole derivatives have also been studied for their corrosion inhibition properties, particularly in protecting N80 steel in hydrochloric acid. The synthesized compounds demonstrated significant inhibition efficiency, suggesting their potential application in corrosion protection (Yadav et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methylimidazo[1,2-a]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-14-12-25-13-15(6-7-18(25)21-14)19(26)23-8-10-24(11-9-23)20-22-16-4-2-3-5-17(16)27-20/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNAETFTNRELAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-Methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)


![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)
![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)
![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)
![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)

![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)